1,4-Dimethyl-1H-pyrazol-5-amine physical and chemical properties
1,4-Dimethyl-1H-pyrazol-5-amine physical and chemical properties
An In-depth Technical Guide to 1,4-Dimethyl-1H-pyrazol-5-amine
Introduction
1,4-Dimethyl-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole core substituted with two methyl groups and an amine group. As a functionalized pyrazole, it serves as a crucial building block and key intermediate in the synthesis of a wide array of more complex molecules.[1][2] Its structural attributes, particularly the presence of a modifiable amine group and a stable heterocyclic scaffold, make it highly valuable in the fields of medicinal chemistry and agrochemical development.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug discovery and chemical development.
Core Physical and Chemical Properties
The fundamental properties of 1,4-Dimethyl-1H-pyrazol-5-amine are summarized below. These characteristics are foundational to its handling, reactivity, and application in further synthetic endeavors.
| Property | Value | Source(s) |
| IUPAC Name | 1,4-Dimethyl-1H-pyrazol-5-amine | [3] |
| CAS Number | 3524-49-0 | [1][3] |
| Molecular Formula | C₅H₉N₃ | [1][3] |
| Molecular Weight | 111.15 g/mol | [1][3] |
| Appearance | White to light yellow/orange crystalline powder | |
| Melting Point | 73.0 to 77.0 °C (for the related 1,3-isomer) | |
| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF); limited solubility in water. | [4] |
| Storage | Room temperature, in a dry, dark place under an inert atmosphere. | [1] |
Spectroscopic Profile
The structural features of 1,4-Dimethyl-1H-pyrazol-5-amine give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.
¹H NMR Spectroscopy
In ¹H NMR spectroscopy, the proton signals are expected in the following regions:
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N-H Protons: The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift can vary widely (from 0.5-5.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding.[5][6] The addition of D₂O will cause this signal to disappear due to proton-deuterium exchange, a key method for confirming its presence.[5][6]
-
N-CH₃ Protons: The methyl group attached to the nitrogen at position 1 is expected to appear as a sharp singlet, typically in the range of 2.2-2.6 δ, deshielded by the adjacent nitrogen atom.[6]
-
C-CH₃ Protons: The methyl group on the carbon at position 4 will also be a singlet, with its exact shift influenced by the electronic environment of the pyrazole ring.
-
Ring Proton: The single proton on the pyrazole ring (at position 3) will appear as a singlet in the aromatic region, with its chemical shift influenced by the surrounding substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show five distinct carbon signals:
-
Ring Carbons: The three carbons of the pyrazole ring will have characteristic shifts.
-
Methyl Carbons: The carbons of the N-CH₃ and C-CH₃ groups will appear in the upfield region (typically 10-65 ppm).[5] The carbon attached to the nitrogen will be slightly more deshielded compared to a standard alkyl carbon.[5]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present:
-
N-H Stretching: As a primary amine, it will exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.[6][7] These bands are typically sharper and weaker than the O-H bands of alcohols.[6][7] One band corresponds to the symmetric stretch and the other to the asymmetric stretch.[6]
-
N-H Bending: A characteristic N-H bending (scissoring) vibration is expected in the 1550-1650 cm⁻¹ range.[5][7]
-
C-N Stretching: The C-N stretching vibration for an aromatic amine is typically found in the 1250-1350 cm⁻¹ region.[5]
-
N-H Wagging: A broad band due to N-H wagging may be observed between 650-900 cm⁻¹.[5][7]
Synthesis and Reactivity
Synthetic Pathways
The synthesis of aminopyrazoles, including 1,4-Dimethyl-1H-pyrazol-5-amine, generally involves the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound, such as a β-ketonitrile.[2][8] A representative synthesis for a dimethylpyrazolamine involves reacting methylhydrazine with 3-aminocrotononitrile.[9]
The general workflow for such a synthesis is outlined below.
Caption: Role as a versatile intermediate in R&D.
Safety and Handling
Based on safety data for closely related aminopyrazoles, 1,4-Dimethyl-1H-pyrazol-5-amine should be handled with appropriate care.
-
Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. [2][10][11][12]It may also cause respiratory irritation. [2]* Precautionary Measures:
-
Handling: Wash hands thoroughly after handling. [10][12]Do not eat, drink, or smoke when using this product. [10][12]Avoid breathing dust. [12] * Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [10][12] * First Aid: In case of contact, rinse skin or eyes cautiously with water for several minutes. [10][12]If swallowed, rinse mouth and call a poison center or doctor if you feel unwell. [10][12]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [10]Store under an inert atmosphere to prevent degradation. [1]
-
Conclusion
1,4-Dimethyl-1H-pyrazol-5-amine is a compound of significant interest to the scientific community, particularly in applied chemistry. Its well-defined physical and chemical properties, combined with its versatile reactivity, establish it as a valuable building block for creating novel and functional molecules. A thorough understanding of its characteristics, from spectroscopic data to handling requirements, is paramount for its effective and safe utilization in research and development.
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